4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol, also known as 4,4,5,5,5-pentafluoro-1-pentanol, is a fluorinated alcohol with significant applications in the pharmaceutical industry. This compound is particularly noted for its role as an intermediate in the synthesis of fulvestrant, a medication used to treat hormone receptor-positive metastatic breast cancer. The compound's chemical formula is , and it has a molecular weight of approximately 178.1 g/mol.
The compound is classified under several categories based on its structure and functional groups:
The synthesis of 4,4,5,5,5-pentafluoro-3-iodopentan-1-ol can be achieved through various methods. One notable approach involves using pentafluoroiodoethane as a starting material. The process typically includes the following steps:
The yield of this synthesis method can reach approximately 90.4% .
The molecular structure of 4,4,5,5,5-pentafluoro-3-iodopentan-1-ol can be represented using various chemical notation systems:
InChI=1S/C5H7F5O/c6-4(7,2-1-3-11)5(8,9)10/h11H,1-3H2
C(O)CCC(F)(F)C(F)(F)F
The compound exhibits a clear colorless liquid form with a density of approximately 1.35 g/mL at 25 °C .
4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol participates in several chemical reactions that are pivotal for its application in synthesizing pharmaceuticals:
The mechanism by which 4,4,5,5,5-pentafluoro-3-iodopentan-1-ol exerts its effects primarily revolves around its role as an intermediate in the synthesis of fulvestrant. This process involves nucleophilic substitution reactions where the sulfonate group leaves while allowing the sulfur atom from the thiol to attach to the carbon backbone of the pentafluoro compound. This transformation is critical for producing compounds that can modulate estrogen receptor activity in cancer therapy .
These properties indicate that the compound is stable under standard conditions but should be handled with care due to its halogenated nature .
4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol serves as a crucial building block in pharmaceutical chemistry. Its primary application lies in the synthesis of fulvestrant for treating hormone receptor-positive metastatic breast cancer. Additionally, it has potential uses in developing other fluorinated compounds that may exhibit unique biological activities or serve as intermediates in complex organic syntheses .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: